molecular formula C21H42O2 B11827120 (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol

(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol

Cat. No.: B11827120
M. Wt: 326.6 g/mol
InChI Key: DDJZJWBZHWTMIO-HBMCJLEFSA-N
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Description

(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is a chiral compound with a complex structure It features an oxirane ring and a long aliphatic chain, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses a chiral catalyst to convert an allylic alcohol into an epoxide. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring into a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Strong nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction typically produces diols.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme mechanisms and stereoselective processes. Its chiral nature makes it a valuable tool for understanding how enzymes interact with different stereoisomers.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules in a stereospecific manner can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,7R)-3,7-Dimethyltridecan-2-ol
  • (2S,3R,7S)-3,7-Dimethylpentadecan-2-ol

Uniqueness

(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is unique due to its specific stereochemistry and the presence of an oxirane ring. This combination of features distinguishes it from other similar compounds and contributes to its unique reactivity and applications.

Properties

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-3-hexyloxiran-2-yl]tridecan-2-ol

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-16-19(22)18-21-20(23-21)17-15-8-6-4-2/h19-22H,3-18H2,1-2H3/t19-,20+,21-/m0/s1

InChI Key

DDJZJWBZHWTMIO-HBMCJLEFSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(CC1C(O1)CCCCCC)O

Origin of Product

United States

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